molecular formula C15H21FN2O2 B1402493 Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate CAS No. 886767-09-5

Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate

Cat. No.: B1402493
CAS No.: 886767-09-5
M. Wt: 280.34 g/mol
InChI Key: UKJBVZKYQVUUHE-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate is a versatile small molecule scaffold used primarily in research and development. The compound’s chemical formula is C15H21FN2O2, and it has a molecular weight of 280.34 g/mol . It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the piperazine ring, which is substituted with a 2-fluorophenyl group.

Preparation Methods

The synthesis of Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines in high yields. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization results in the desired product .

Chemical Reactions Analysis

Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sulfonium salts can yield protected piperazines, which can be further modified through deprotection and cyclization .

Scientific Research Applications

Comparison with Similar Compounds

Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and protecting group, which confer distinct reactivity and versatility in synthetic applications.

Biological Activity

Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

  • Molecular Formula : C₁₅H₂₁FN₂O₂
  • Molecular Weight : 280.34 g/mol
  • Structure : The compound features a piperazine core substituted with a tert-butyl group and a 2-fluorophenyl moiety, which contributes to its unique pharmacological profile.

This compound exhibits biological activity through various mechanisms, primarily involving interactions with neurotransmitter receptors and potential antimicrobial properties. The fluorinated phenyl group enhances lipophilicity, facilitating better membrane permeability and receptor binding.

Antimicrobial Activity

Research indicates that compounds similar to this compound may exhibit significant antimicrobial effects. For instance, studies have shown that related piperazine derivatives can inhibit bacterial protein synthesis, akin to the action of oxazolidinones against gram-positive pathogens.

Compound NameActivityReference
This compoundPotential antimicrobial agent
Tert-butyl 4-(2-(2-fluorophenyl)acetyl)piperazine-1-carboxylateInhibits bacterial protein synthesis

Neuropharmacological Effects

The compound's structure allows it to interact with neurotransmitter systems, influencing physiological responses such as mood regulation and appetite control. In vitro studies suggest that it may modulate activities at serotonin receptors, which are critical in managing anxiety and depression .

Case Studies

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of various piperazine derivatives on human cancer cell lines. This compound was included in the screening panel, showing moderate growth inhibition against pancreatic cancer cell lines (GI50 values around 10 µM) compared to controls .
  • Receptor Binding Affinity : Preliminary studies indicated that this compound has a binding affinity for dopamine receptors, suggesting potential applications in treating neurological disorders .

Structure-Activity Relationship (SAR)

The SAR analysis of piperazine derivatives indicates that modifications at the phenyl ring significantly influence biological activity. For example, the introduction of electron-withdrawing groups like fluorine enhances the compound's potency against certain targets .

ModificationEffect on ActivityReference
Fluorine substitutionIncreased potency against cancer cells
Acetyl group additionEnhanced receptor binding efficacy

Properties

IUPAC Name

tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-6-4-5-7-12(11)16/h4-7,13,17H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJBVZKYQVUUHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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